molecular formula C10H7N3O B3218856 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-formyl-4-methyl- CAS No. 1190313-22-4

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-formyl-4-methyl-

Cat. No. B3218856
CAS RN: 1190313-22-4
M. Wt: 185.18 g/mol
InChI Key: WHLQVAMWQWVFJF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-formyl-4-methyl- is a heterocyclic compound with the following chemical formula: C8H5N3 . It belongs to the class of pyrrolopyridines and exhibits intriguing biological properties.


Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have developed various synthetic routes to access it, often starting from commercially available precursors. These methods may include condensation reactions, cyclizations, and nitrile formation. Detailed synthetic pathways can be found in the literature .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-formyl-4-methyl- consists of a pyrrolopyridine core fused with a pyridine ring. The nitrile group (–CN) and the formyl group (–CHO) are attached at specific positions. The arrangement of atoms and bond angles significantly influences its biological activity. Researchers have characterized its structure using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, cyclizations, and transformations involving the formyl group. Researchers have explored its reactivity in the presence of different reagents and catalysts. Understanding its reactivity is crucial for designing derivatives with improved properties .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 143.15 g/mol .

Mechanism of Action

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-formyl-4-methyl- likely exerts its biological effects through specific molecular targets. Notably, it has been investigated as a potential inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways plays a critical role in various cancers. Compound 4h, a derivative of this pyrrolopyridine, exhibits potent FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. In vitro studies have demonstrated its ability to inhibit breast cancer cell proliferation, induce apoptosis, and suppress cell migration and invasion .

Future Directions

: Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 21682–21691. DOI: 10.1039/D1RA02660G : MilliporeSigma. (2012). 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. [Link](https://www.sigmaal

properties

IUPAC Name

3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-6-7(2-11)3-12-10-9(6)8(5-14)4-13-10/h3-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQVAMWQWVFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194124
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190313-22-4
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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